molecular formula C23H30O4S B8523184 2-(4-Octanoyl phenyl)ethyl p-toluene sulfonate

2-(4-Octanoyl phenyl)ethyl p-toluene sulfonate

Cat. No. B8523184
M. Wt: 402.5 g/mol
InChI Key: PSPWQJROWCGRES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Octanoyl phenyl)ethyl p-toluene sulfonate is a useful research compound. Its molecular formula is C23H30O4S and its molecular weight is 402.5 g/mol. The purity is usually 95%.
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properties

Product Name

2-(4-Octanoyl phenyl)ethyl p-toluene sulfonate

Molecular Formula

C23H30O4S

Molecular Weight

402.5 g/mol

IUPAC Name

2-(4-octanoylphenyl)ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C23H30O4S/c1-3-4-5-6-7-8-23(24)21-13-11-20(12-14-21)17-18-27-28(25,26)22-15-9-19(2)10-16-22/h9-16H,3-8,17-18H2,1-2H3

InChI Key

PSPWQJROWCGRES-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C1=CC=C(C=C1)CCOS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4′-(2-Hydroxy ethyl)octanophenone (1.0 g) prepared in the step B was dissolved in dichloromethane (10 ml) to obtain a solution. p-Toluene sulfonyl chloride (923 mg) and pyridine (383 mg) were added to the solution with cooling, and the mixture was stirred at room temperature for 2 hours. After the reaction, ice water was added to the solution, the solution was stirred at room temperature for 20 minutes. Dichloromethane layer was washed with 2% hydrochloric acid, sodium bicarbonate solution, and water. The dichloromethane layer was dried over anhydrous sodium sulfate, and concentrated. The residue was recrystallized from hexane-ethyl acetate (10:1) to obtain 2-(4-octanoyl phenyl)ethyl p-toluene sulfonate (950 mg) in the form of colorless crystal.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
923 mg
Type
reactant
Reaction Step Two
Quantity
383 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

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